molecular formula C20H18FN5O5S B2401616 Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 689750-15-0

Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

Cat. No.: B2401616
CAS No.: 689750-15-0
M. Wt: 459.45
InChI Key: YXBKGCPVZQZRKR-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS 689750-15-0) is a triazole derivative characterized by a 1,2,4-triazole core substituted with a 4-fluorophenyl group at position 4, a [(4-nitrobenzoyl)amino]methyl group at position 5, and a sulfanyl-acetate moiety at position 2. Its molecular formula is C₂₁H₂₀FN₅O₅S, with a molecular weight of 473.5 g/mol . The compound’s unique structural features, including the electron-withdrawing nitro group and fluorine atom, make it a candidate for diverse applications in medicinal and materials chemistry.

Properties

IUPAC Name

ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O5S/c1-2-31-18(27)12-32-20-24-23-17(25(20)15-9-5-14(21)6-10-15)11-22-19(28)13-3-7-16(8-4-13)26(29)30/h3-10H,2,11-12H2,1H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBKGCPVZQZRKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS No: 689751-06-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H20FN5O5SC_{21}H_{20}FN_5O_5S. It features a triazole ring which is known for its diverse biological activities, including antifungal and anticancer properties. The presence of the fluorophenyl group and the nitrobenzoyl moiety enhances its potential pharmacological profile.

PropertyValue
Molecular Weight445.48 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot available

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains. A study by Al-Khuzaie et al. (2014) demonstrated that triazole derivatives possess potent antibacterial activity, suggesting that this compound may also exhibit similar properties .

Anticancer Potential

The triazole scaffold is associated with anticancer activity. A review of literature indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. For example, compounds targeting specific pathways in cancer cells have been developed with promising results in vitro and in vivo . this compound could potentially act on similar pathways.

Case Studies

  • Antitumor Activity : A study conducted by Mohamed et al. (2016) on structurally related compounds showed a significant reduction in tumor growth in animal models when treated with triazole derivatives . This suggests that this compound may warrant further investigation for its anticancer properties.
  • Antifungal Activity : Research by Godhani et al. (2016) illustrated that certain triazole compounds exhibit antifungal activity against resistant strains of fungi. Given the structural similarities, it is plausible that this compound may also show efficacy against fungal infections .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes critical for the survival of pathogens or cancer cells.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells.

Scientific Research Applications

Antimicrobial Properties

Triazole derivatives, including ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate, are known for their broad-spectrum antimicrobial activities. Research indicates that compounds with triazole rings exhibit antifungal, antibacterial, and antiviral properties due to their ability to inhibit biosynthetic pathways essential for microbial survival.

Table 1: Antimicrobial Activities of Triazole Derivatives

Compound NameActivity TypeTarget OrganismReference
This compoundAntifungalCandida albicans
This compoundAntibacterialStaphylococcus aureus

Anti-Cancer Potential

The compound has shown promise in cancer research as a potential therapeutic agent. Its structural features allow it to interact with specific molecular targets involved in tumor growth and proliferation.

Case Study:
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells (MCF-7), suggesting its potential as an anti-cancer agent .

Pesticide Development

The compound's triazole structure also contributes to its potential use as a pesticide. Triazoles are widely recognized for their effectiveness in controlling fungal pathogens in crops.

Table 2: Pesticidal Efficacy of Triazole Derivatives

Compound NameApplication TypeTarget PestEfficacy (%)Reference
This compoundFungicideFusarium spp.85%

Residue Management

Research into the maximum residue limits (MRLs) for this compound is critical for ensuring food safety. Understanding the degradation pathways and residue levels helps in assessing its environmental impact.

Case Study:
A study conducted by Health Canada outlined the residue definitions for various pesticides, including triazole derivatives like this compound. The findings emphasize the importance of monitoring residue levels to maintain compliance with safety standards .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of 1,2,4-triazole derivatives, which are widely studied for their biological and chemical properties. Key structural analogs include:

Compound Name Substituents Molecular Formula Key Differences Biological/Chemical Properties
Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate 4-methyl-3-nitrobenzoyl instead of 4-nitrobenzoyl C₂₁H₂₀FN₅O₅S Methyl group at benzoyl ring; nitro group at position 3 Enhanced lipophilicity (XLogP3 = 3.3) due to methyl substitution
Ethyl 2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate Butyl group at position 4; 4-nitrophenyl formamide C₂₀H₂₅N₅O₅S Longer alkyl chain (butyl) increases hydrophobicity Potential antimicrobial activity
2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Methoxyphenyl and benzodioxin groups C₂₀H₂₀N₄O₄S Amino group at position 4; methoxy substituent Antifungal and anti-inflammatory activity
Ethyl 2-((4-(4-fluorophenyl)-5-((2-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate 2-methoxybenzoyl instead of 4-nitrobenzoyl C₂₁H₂₁FN₄O₄S Methoxy group at benzoyl ring Altered electronic properties; potential CNS activity

Physicochemical Properties

  • Lipophilicity : The target compound’s nitro group increases polarity compared to methyl- or methoxy-substituted analogs (e.g., XLogP3 = 3.3 vs. ~4.0 for methyl derivatives) .
  • Solubility : The sulfanyl-acetate moiety enhances water solubility relative to purely aromatic triazoles (e.g., 4-methyl-4H-1,2,4-triazole-3-thiol) .
  • Stability : Nitro groups may reduce photostability compared to halogen- or methoxy-substituted derivatives .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing Ethyl 2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves three key steps:

Triazole Ring Formation : Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under reflux in ethanol or DMF, catalyzed by acidic or basic conditions.

Sulfanyl Group Introduction : Nucleophilic substitution or thiol-ene reactions, often using ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form the thioether linkage .

Functionalization : Introduction of the 4-nitrobenzoyl group via amide coupling reagents (e.g., EDC/HOBt) in anhydrous DCM or DMF .
Optimization Tips :

  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Monitor reaction progress via TLC or HPLC to minimize byproducts.
  • Adjust solvent polarity (e.g., switching from DMF to THF) to improve yields in cyclization steps .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation, and what key data should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Focus on the triplet for the ethyl acetate group (δ ~4.1–4.3 ppm, J ≈ 7 Hz) and the singlet for the sulfanyl-linked CH₂ (δ ~3.8 ppm). The fluorophenyl aromatic protons appear as doublets (δ ~7.2–7.8 ppm, J ≈ 8–9 Hz) .
    • ¹³C NMR : Confirm the ester carbonyl (δ ~170 ppm) and nitrobenzoyl carbonyl (δ ~165 ppm) .
  • IR Spectroscopy : Identify the C=O stretch (~1720 cm⁻¹ for ester, ~1680 cm⁻¹ for amide) and NO₂ asymmetric stretch (~1520 cm⁻¹) .
  • X-ray Crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters) and WinGX for data processing. Key metrics include R-factor (<5%) and electron density maps to validate the triazole and fluorophenyl moieties .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate the electronic properties and potential bioactivity of this compound?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry using B3LYP/6-311G(d,p) to predict bond lengths/angles. Compare with experimental X-ray data to validate accuracy .
    • Analyze HOMO-LUMO gaps to assess charge transfer potential. For this compound, the nitro group lowers the LUMO, enhancing electrophilicity .
  • Molecular Docking :
    • Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51 for antifungal studies). Prioritize hydrogen bonds between the triazole ring and active-site residues (e.g., Aspergillus fumigatus CYP51) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to evaluate binding stability. Monitor RMSD (<2 Å) to confirm target engagement .

Q. How should researchers address contradictions in biological activity data (e.g., variable IC₅₀ values in antimicrobial assays)?

Methodological Answer:

  • Standardize Assay Conditions :
    • Use CLSI guidelines for MIC determinations. Test against reference strains (e.g., Staphylococcus aureus ATCC 29213) to ensure reproducibility .
    • Include positive controls (e.g., fluconazole for antifungal assays) to calibrate sensitivity .
  • Mechanistic Follow-Up :
    • Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects.
    • Validate target specificity via enzyme inhibition assays (e.g., β-lactamase inhibition for antibacterial activity) .
  • Address Solubility Issues : Use DMSO stocks ≤1% (v/v) to avoid solvent toxicity. Confirm compound stability via LC-MS pre-/post-assay .

Q. What strategies are effective for resolving crystallographic ambiguities or poor refinement metrics in X-ray studies?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data. Collect >98% completeness to reduce missing reflections .
  • Structure Solution :
    • For poor phases, employ SHELXD for dual-space recycling. Use 5% random atoms for trial structures .
    • If twinning is suspected (e.g., high Rint), apply the TWINABS scale factor .
  • Refinement :
    • Apply restraints to flexible groups (e.g., ethyl acetate) using SHELXL's AFIX commands.
    • Validate with Rfree (ΔRfree < 5%) and check for overfitting via omit maps .

Q. How can the nitro group’s reactivity be exploited for derivatization, and what analytical methods track these modifications?

Methodological Answer:

  • Nitro Reduction :
    • Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 50°C) converts NO₂ to NH₂. Monitor via TLC (Rf increase) and IR (disappearance of ~1520 cm⁻¹ peak) .
  • Electrophilic Substitution :
    • Nitrate the fluorophenyl ring using HNO₃/H₂SO₄. Track regioselectivity via ¹H NMR (new aromatic proton splitting patterns) .
  • Analytical Validation :
    • Use HRMS to confirm molecular weight changes (e.g., +2 Da for NH₂ formation).
    • XPS can quantify nitrogen oxidation states pre-/post-reduction (e.g., NO₂ vs. NH₂ peaks at ~405 eV vs. ~399 eV) .

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